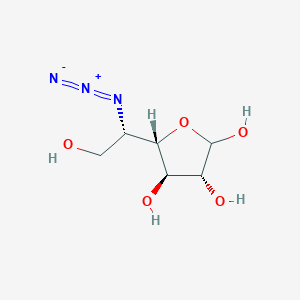
5-Azido-5-deoxy-L-altrofuranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Azido-5-deoxy-L-altrofuranose is a unique compound with the molecular formula C6H11N3O5 and a molecular weight of 205.17 g/mol . It is a derivative of L-altrofuranose, where the hydroxyl group at the fifth position is replaced by an azido group. This compound is widely used in biochemical research, particularly in the study of proteomics and antiviral therapeutics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-5-deoxy-L-altrofuranose typically involves the conversion of a protected starting material derived from L-altrofuranose. One common method is the Appel reaction, which converts alcohols to azides using triphenylphosphine and diethyl azodicarboxylate . Another method involves the Mitsunobu reaction, which also facilitates the conversion of alcohols to azides .
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis technique. This method is efficient and scalable, making it suitable for large-scale production. The process involves the use of protected nucleosides as starting materials, which are then converted to the desired azido compound under controlled conditions .
化学反応の分析
Types of Reactions
5-Azido-5-deoxy-L-altrofuranose undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Cycloaddition Reactions: The azido group can participate in azide-alkyne cycloaddition reactions, forming triazoles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents.
Cycloaddition: Alkynes in the presence of copper catalysts.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 5-Amino-5-deoxy-L-altrofuranose.
Cycloaddition: Triazole derivatives.
科学的研究の応用
5-Azido-5-deoxy-L-altrofuranose is extensively used in scientific research due to its versatility and reactivity. Some of its applications include:
作用機序
The mechanism of action of 5-Azido-5-deoxy-L-altrofuranose involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group is highly reactive and can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This property makes it useful in click chemistry applications, where it can be used to label and track biomolecules .
類似化合物との比較
Similar Compounds
5-Azido-5-deoxy-L-talofuranose: Similar structure but differs in the stereochemistry of the sugar moiety.
5-Azido-5-deoxy-D-ribofuranose: Another azido sugar with a different sugar backbone.
5-Azido-5-deoxy-D-arabinofuranose: Similar azido sugar with a different stereochemistry.
Uniqueness
5-Azido-5-deoxy-L-altrofuranose is unique due to its specific stereochemistry and the presence of the azido group at the fifth position. This combination of features makes it particularly useful in the study of glycosylation processes and as a versatile building block in organic synthesis.
特性
分子式 |
C6H11N3O5 |
|---|---|
分子量 |
205.17 g/mol |
IUPAC名 |
(3R,4R,5S)-5-[(1S)-1-azido-2-hydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-2(1-10)5-3(11)4(12)6(13)14-5/h2-6,10-13H,1H2/t2-,3+,4+,5-,6?/m0/s1 |
InChIキー |
BFWPUXLMVHSPRI-DHVFOXMCSA-N |
異性体SMILES |
C([C@@H]([C@H]1[C@@H]([C@H](C(O1)O)O)O)N=[N+]=[N-])O |
正規SMILES |
C(C(C1C(C(C(O1)O)O)O)N=[N+]=[N-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




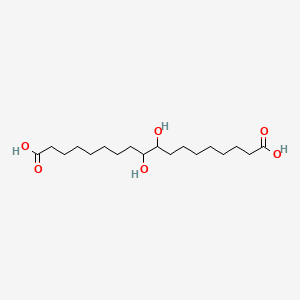
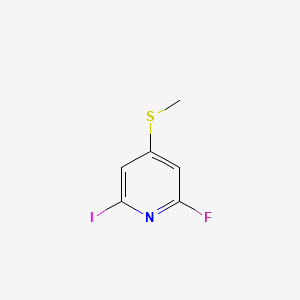
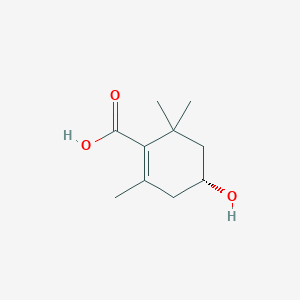





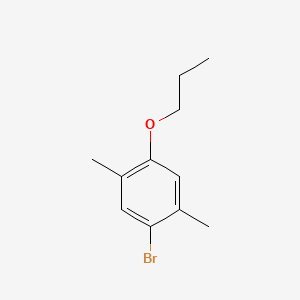
![methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B14762663.png)
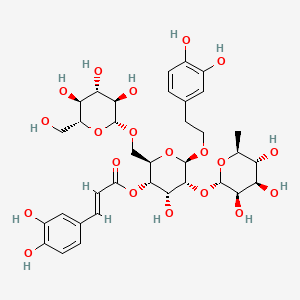
![Tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14762669.png)
